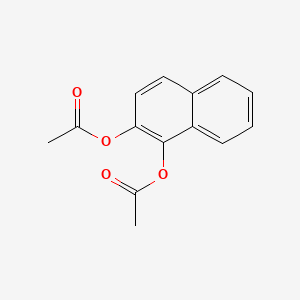
1,2-Diacetoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diacetoxynaphthalene is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, where two acetoxy groups are attached to the 1 and 2 positions of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diacetoxynaphthalene can be synthesized through several methods. One common approach involves the acetylation of 1,2-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diacetoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-naphthoquinone.
Reduction: Reduction reactions can convert it back to 1,2-dihydroxynaphthalene.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: 1,2-naphthoquinone
Reduction: 1,2-dihydroxynaphthalene
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Diacetoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving naphthalene derivatives.
Industry: Used in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 1,2-Diacetoxynaphthalene involves its interaction with various molecular targets. For instance, in biological systems, it can undergo enzymatic hydrolysis to form 1,2-dihydroxynaphthalene, which can then participate in redox reactions. These reactions may involve the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydroxynaphthalene
- 1,4-Diacetoxynaphthalene
- 1,4-Dihydroxynaphthalene
Uniqueness
1,2-Diacetoxynaphthalene is unique due to its specific acetoxy substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and other naphthalene derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Biologische Aktivität
1,2-Diacetoxynaphthalene (DAN) is a derivative of naphthalene that has garnered attention due to its diverse biological activities. This article explores its biological properties, including its effects on various biological systems, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C12H10O4
- Molecular Weight : 218.21 g/mol
The compound features two acetoxy groups attached to a naphthalene ring, influencing its solubility and reactivity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Candida species, with a minimum inhibitory concentration (MIC) showing promising antifungal activity. The compound was found to induce apoptosis in C. albicans, characterized by increased production of reactive oxygen species (ROS) and loss of mitochondrial membrane potential .
Cytotoxicity and Apoptosis
Research indicates that DAN can induce cytotoxic effects in cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to cell death. In transformed cells, DAN treatment resulted in increased levels of apoptosis markers, suggesting its potential use as an anticancer agent .
Glycosaminoglycan Biosynthesis
DAN has been implicated in the modulation of glycosaminoglycan (GAG) biosynthesis. GAGs play crucial roles in cellular signaling and tissue repair. Studies have shown that compounds related to this compound can influence GAG priming properties, thereby impacting cellular functions and potentially aiding in regenerative medicine .
Study on Antifungal Activity
A recent investigation into the antifungal properties of naphthalene derivatives found that this compound exhibited notable activity against resistant Candida strains. The study reported an MIC of 6.26 μg/mL for certain derivatives, illustrating the compound's potential as a lead for developing new antifungal agents .
Toxicological Profile
The toxicological profile of naphthalene derivatives, including DAN, emphasizes the importance of understanding their safety in biological systems. Observational studies have indicated that prolonged exposure can lead to respiratory issues and other health concerns . However, the therapeutic window for this compound appears favorable when considering its selective action against pathogenic organisms.
Summary Table of Biological Activities
Eigenschaften
CAS-Nummer |
6336-79-4 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
(1-acetyloxynaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-8-7-11-5-3-4-6-12(11)14(13)18-10(2)16/h3-8H,1-2H3 |
InChI-Schlüssel |
YLAVAANBVJPQIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















